Lipophilicity Difference vs. Unsubstituted Analog
The N-methyl substitution on the carbamate nitrogen of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (LogP 2.30) results in a significantly lower calculated lipophilicity compared to the unsubstituted secondary carbamate analog, tert-butyl (5-bromopyridin-3-yl)carbamate (LogP 3.27) .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.30 |
| Comparator Or Baseline | tert-Butyl (5-bromopyridin-3-yl)carbamate (CAS 361550-43-8): 3.27 |
| Quantified Difference | Δ LogP = -0.97 |
| Conditions | Computed LogP values from authoritative chemical databases. |
Why This Matters
Lower LogP correlates with improved aqueous solubility and may influence chromatographic purification and formulation strategies, making the target compound more suitable for downstream applications requiring less lipophilic intermediates.
